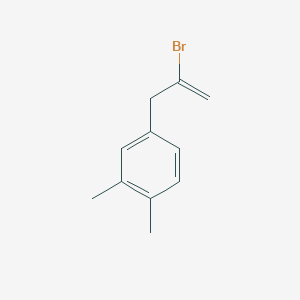

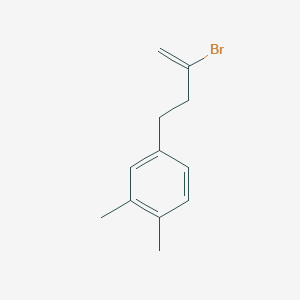

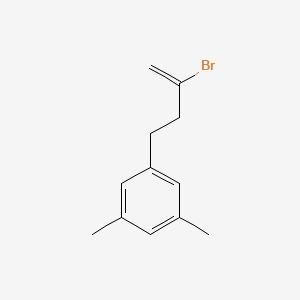

2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Overview

Description

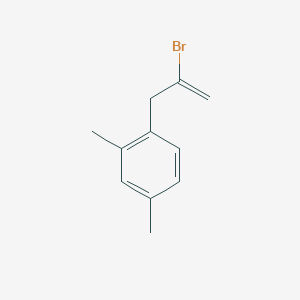

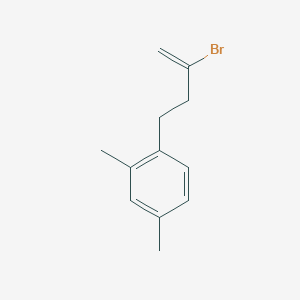

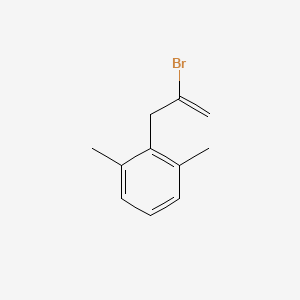

The compound “2-Bromo-4-(3,5-dimethylphenyl)-1-butene” is likely an organic compound that contains a bromine atom and a butene group attached to a phenyl ring with two methyl groups .

Synthesis Analysis

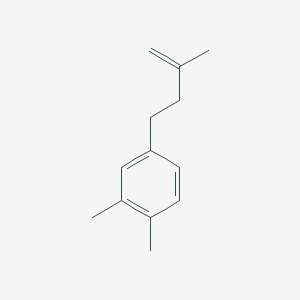

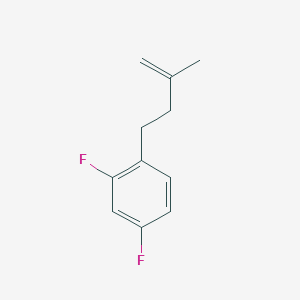

While specific synthesis methods for this compound are not available, it might be synthesized through a reaction similar to the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring with two methyl groups at the 3 and 5 positions, a bromine atom at the 2 position, and a butene group at the 4 position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction . The double bond in the butene group could also participate in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, organoboron compounds like those used in Suzuki–Miyaura coupling are relatively stable, readily prepared, and environmentally benign .Scientific Research Applications

Ethylene Dimerization and Alphabutol Optimization

Butene-1, derived from ethylene dimerization, is crucial for adjusting the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). Alphabutol technology, a process for Butene-1 production, has seen significant interest from both industrial and academic sectors. Research on ethylene dimerization primarily focuses on enhancing Butene-1 selectivity from ethylene using various catalysts. However, operational challenges, such as fouling during chemical reactions, remain inadequately addressed, highlighting the potential for further improvement in ethylene dimerization technology, especially in operational processes and conditions (Alenezi, Manan, & Zaidel, 2019).

Ionic Liquid Membranes for Gas Separations

Supported ionic liquid membranes (SILMs) have demonstrated superior performance over standard polymers in separating CO2/N2 and CO2/CH4 under continuous flow mixed gas conditions. Before further development of new room temperature ionic liquids (RTILs) and SILMs, it's critical to establish benchmarks for SILM performance and project upper limits based on RTILs' physical chemistry. Research into SILMs from RTILs with smaller molar volumes is recommended, especially for CO2-separations and olefin/paraffin separations using facilitated transport via silver carriers (Scovazzo, 2009).

Brominated Flame Retardants in Indoor Environments

A comprehensive review on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the importance of further research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for several NBFRs, emphasizing the need for optimized analytical methods and research on indoor environments, emission sources, and potential leaching. Notably, high concentrations of certain NBFRs in indoor environments often reported, warrant concern and call for further investigation into their health and environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Downstream Processing of Biologically Produced Diols

The separation of 1,3-propanediol and 2,3-butanediol from fermentation broth is a major cost factor in their microbial production. This review discusses methods studied for the recovery and purification of these biologically produced diols, highlighting the need for improvements in yield, purity, and energy consumption. Technologies such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are identified as deserving more attention for the improved downstream processing of biologically produced diols (Xiu & Zeng, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJNUIMJMNYNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

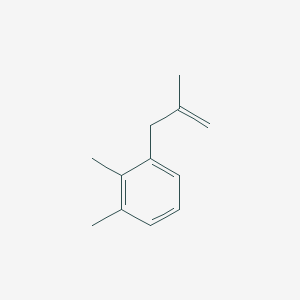

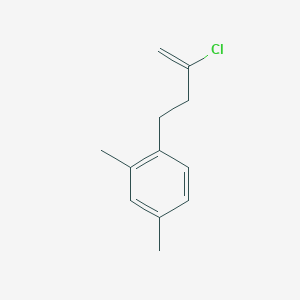

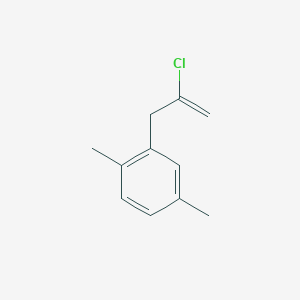

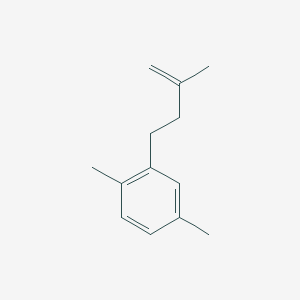

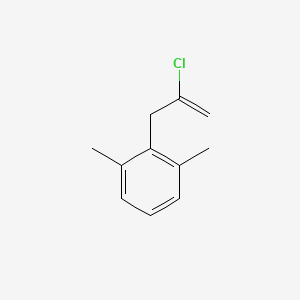

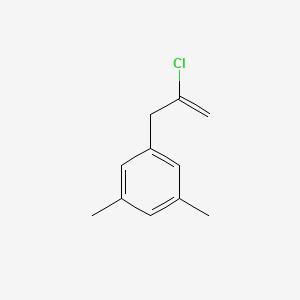

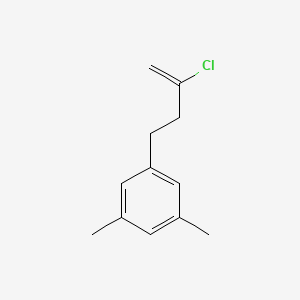

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.